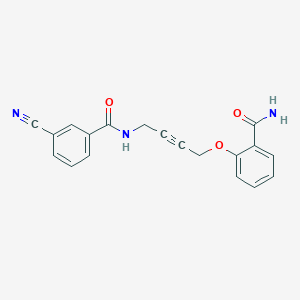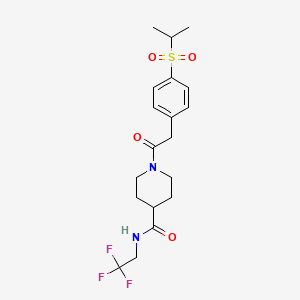
1-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a piperidine ring, a trifluoroethyl group, and an isopropylsulfonyl phenyl moiety, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the trifluoroethyl group: This step often involves nucleophilic substitution reactions using trifluoroethylating agents.
Attachment of the isopropylsulfonyl phenyl moiety: This can be done through sulfonylation reactions using isopropylsulfonyl chloride and a suitable base.
Industrial Production Methods: Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in appropriate solvents like dichloromethane or acetonitrile.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Applications De Recherche Scientifique
1-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structural features.
Materials Science: Possible applications in the development of advanced materials with specific properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 1-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 1-(2-(4-(methylsulfonyl)phenyl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
- 1-(2-(4-(ethylsulfonyl)phenyl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
Comparison: 1-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is unique due to the presence of the isopropylsulfonyl group, which can influence its chemical reactivity and biological activity. The trifluoroethyl group also contributes to its distinct properties compared to similar compounds with different substituents.
Propriétés
IUPAC Name |
1-[2-(4-propan-2-ylsulfonylphenyl)acetyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F3N2O4S/c1-13(2)29(27,28)16-5-3-14(4-6-16)11-17(25)24-9-7-15(8-10-24)18(26)23-12-19(20,21)22/h3-6,13,15H,7-12H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVHVFBPHOAGAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC(CC2)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine](/img/structure/B2641195.png)

![2-([1,1'-biphenyl]-4-yl)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone](/img/structure/B2641199.png)


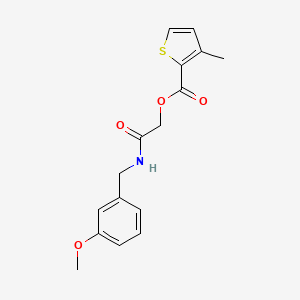
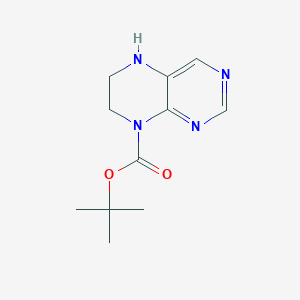
![Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane](/img/new.no-structure.jpg)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2641207.png)
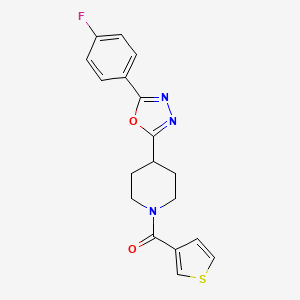
![(2Z)-2-[(2,5-dimethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-N-(naphthalen-1-yl)-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2641210.png)
![2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-5-(furan-2-yl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2641211.png)
